N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Description
N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C18H21N9 and its molecular weight is 363.429. The purity is usually 95%.
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Biological Activity
N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Pyrazolo[1,5-a]pyrimidine : Known for its role in various biological activities including anticancer and anti-inflammatory effects.
- Triazolo[4,3-b]pyridazine : Associated with neuroprotective properties and potential in treating neurodegenerative diseases.
- Azetidin-3-amine : A structural motif that may contribute to the compound's pharmacological profile.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial in cell cycle regulation and signal transduction pathways .
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing pathways related to inflammation and cellular proliferation .
- Antioxidant Properties : Pyrazole derivatives have demonstrated antioxidant activity, suggesting that this compound may help mitigate oxidative stress in cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:
- In vitro Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 5.2 |
B | A549 | 4.8 |
C | HeLa | 6.0 |
Neuroprotective Effects
The triazole component suggests potential neuroprotective effects:
- Animal Models : In rodent models of Alzheimer’s disease, similar compounds have been shown to reduce amyloid-beta plaque formation and improve cognitive function .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit inflammatory cytokines:
- In vitro Assays : Compounds demonstrated the ability to reduce TNF-alpha and IL-6 production in macrophage cultures .
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of a closely related compound on breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis via the mitochondrial pathway .
- Neuroprotection in Animal Models : Another study focused on a derivative's ability to protect neurons from oxidative damage in an Alzheimer's model. The findings showed reduced neuronal death and improved behavioral outcomes .
Properties
IUPAC Name |
N,2,5-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9/c1-11-8-18(27-17(19-11)7-12(2)22-27)24(4)14-9-25(10-14)16-6-5-15-21-20-13(3)26(15)23-16/h5-8,14H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDVXYMVAMVUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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